molecular formula C7H5BrN2O2S B12963096 Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate

Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate

Cat. No.: B12963096
M. Wt: 261.10 g/mol
InChI Key: JGJNBFLRKWTSGI-UHFFFAOYSA-N
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Description

Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate is a halogenated heterocyclic compound featuring a fused imidazothiazole core with a bromine substituent at position 2 and a methyl ester group at position 4.

Properties

IUPAC Name

methyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S/c1-12-6(11)4-2-10-3-5(8)13-7(10)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJNBFLRKWTSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(SC2=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of thiosemicarbazide derivatives with α-halocarbonyl compounds in the presence of a solvent such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction can proceed with or without a base catalyst, although the use of a base can shorten the reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazo[2,1-b]thiazole derivatives with different functional groups .

Mechanism of Action

The mechanism of action of methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer studies, the compound has been shown to induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell death . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Derivatives

Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate (CAS 80353-98-6)
  • Structural Difference : Ethyl ester substituent instead of methyl.
  • Impact : Higher lipophilicity due to the longer alkyl chain, affecting solubility and pharmacokinetics.
  • Synthesis : Prepared via bromination of ethyl imidazo[2,1-b]thiazole-6-carboxylate precursors .
  • Applications : Used as a research compound in drug discovery, with handling protocols emphasizing storage at -20°C to -80°C to prevent degradation .
Methyl Imidazo[2,1-b]thiazole-6-carboxylate (CAS 53572-99-9)
  • Structural Difference : Lacks bromine at position 2.
  • Impact : Reduced reactivity in substitution reactions (e.g., Suzuki coupling) due to the absence of a halogen leaving group.
  • Properties : Lower molecular weight (193.20 g/mol vs. 261.07 g/mol for the brominated analog) .

Table 1: Key Properties of Ester Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate Not Provided C₇H₅BrN₂O₂S 261.07 2-Br, 6-COOCH₃
Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate 80353-98-6 C₈H₇BrN₂O₂S 275.12 2-Br, 6-COOCH₂CH₃
Methyl imidazo[2,1-b]thiazole-6-carboxylate 53572-99-9 C₇H₆N₂O₂S 193.20 6-COOCH₃

Carboxylic Acid Derivatives

2-Bromoimidazo[2,1-b]thiazole-6-carboxylic Acid (CAS 80354-00-3)
  • Structural Difference : Carboxylic acid (-COOH) replaces the methyl ester.
  • Impact : Increased polarity and solubility in basic aqueous solutions (e.g., pH >7).
  • Thermal Stability : Melting point >300°C, indicating high thermal stability compared to ester analogs .

Halogen-Substituted Analogs

6-Chloroimidazo[2,1-b]thiazole Derivatives
  • Structural Difference : Chlorine replaces bromine at position 2.
  • Impact : Reduced steric bulk and electronegativity compared to bromine, altering electronic effects and reaction kinetics in cross-coupling reactions .
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole (CAS 134670-13-6)
  • Structural Difference : Methyl group at position 6 instead of a carboxylate.

Fused-Ring and Heterocyclic Variants

Benzo-[d]-imidazo[2,1-b]-thiazole Derivatives
  • Structural Difference : Fused benzene ring increases aromaticity.
  • Impact : Enhanced planarity and π-π stacking interactions, improving binding affinity to biological targets like enzymes .
Thiadiazole-Containing Analogs (e.g., Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate, CAS 1250997-71-7)
  • Structural Difference : Thiadiazole ring replaces thiazole.
  • Impact : Increased electron deficiency, altering reactivity in nucleophilic substitutions .

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